molecular formula C13H10FNO3 B14644707 4-Fluorophenyl 4-amino-2-hydroxybenzoate CAS No. 56356-27-5

4-Fluorophenyl 4-amino-2-hydroxybenzoate

Cat. No.: B14644707
CAS No.: 56356-27-5
M. Wt: 247.22 g/mol
InChI Key: POZFKOMOVKSDHJ-UHFFFAOYSA-N
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Description

4-Fluorophenyl 4-amino-2-hydroxybenzoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a fluorophenyl group, an amino group, and a hydroxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl 4-amino-2-hydroxybenzoate typically involves the esterification of 4-amino-2-hydroxybenzoic acid with 4-fluorophenol. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is conducted under reflux conditions with an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 4-amino-2-hydroxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluorophenyl 4-amino-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 4-amino-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both fluorine and amino groups enhances its versatility in chemical synthesis and biological research .

Properties

CAS No.

56356-27-5

Molecular Formula

C13H10FNO3

Molecular Weight

247.22 g/mol

IUPAC Name

(4-fluorophenyl) 4-amino-2-hydroxybenzoate

InChI

InChI=1S/C13H10FNO3/c14-8-1-4-10(5-2-8)18-13(17)11-6-3-9(15)7-12(11)16/h1-7,16H,15H2

InChI Key

POZFKOMOVKSDHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC(=O)C2=C(C=C(C=C2)N)O)F

Origin of Product

United States

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